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Compound of Interest

Compound Name: Pyrazine-2-sulfonyl chloride

Cat. No.: B066287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

pyrazine-2-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically

active compounds. Due to the limited availability of public domain spectra for pyrazine-2-
sulfonyl chloride, this document presents a detailed analysis based on available data for the

structurally analogous compound, pyridine-2-sulfonyl chloride, alongside predicted values and

characteristic spectroscopic features for the pyrazine moiety. This guide is intended to serve as

a valuable resource for the characterization and utilization of this important building block in

medicinal chemistry and materials science.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for pyrazine-2-
sulfonyl chloride and its pyridine analog.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Pyrazine-2-sulfonyl chloride

(Predicted)

Pyridine-2-sulfonyl chloride

(Observed)[1]

¹H NMR
δ 9.0-9.2 (m, 1H), 8.8-9.0 (m,

2H)

δ 8.84 (d, J=4.10 Hz, 1H),

8.04-8.14 (m, 2H), 7.68-7.73

(m, 1H)

¹³C NMR
δ ~160 (C=N), ~145-150 (CH),

~140 (C-S)
No data available

Note: Predicted values for pyrazine-2-sulfonyl chloride are estimated based on the influence

of the pyrazine ring's nitrogen atoms and the sulfonyl chloride group.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group

Characteristic Absorption

Range (cm⁻¹)

Expected for Pyrazine-2-

sulfonyl chloride

S=O stretch (asymmetric) 1370-1410
Strong absorption in this

region

S=O stretch (symmetric) 1165-1205
Strong absorption in this

region

C=N stretch (aromatic) 1500-1600 Multiple bands expected

C-H stretch (aromatic) 3000-3100 Weak to medium bands

S-Cl stretch 500-700 Absorption in this region

Table 3: Mass Spectrometry (MS) Data
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Parameter Pyrazine-2-sulfonyl chloride

Molecular Formula C₄H₃ClN₂O₂S

Molecular Weight 178.60 g/mol

Predicted m/z of Molecular Ion (M⁺)
178 (with a characteristic M+2 peak for the ³⁷Cl

isotope at ~32% intensity of M⁺)

Major Fragmentation Pathways
Loss of Cl (m/z 143), Loss of SO₂ (m/z 114),

fragmentation of the pyrazine ring.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like pyrazine-2-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the

sample is fully dissolved.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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Process the free induction decay (FID) with a Fourier transform, phase correction, and

baseline correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

[3]

Background Spectrum: Record a background spectrum of the empty ATR accessory to

subtract atmospheric and instrument-related absorptions.

Sample Spectrum:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[4]

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.[5]

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of pyrazine-2-sulfonyl chloride.
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Spectroscopic Analysis Workflow for Pyrazine-2-sulfonyl Chloride

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of Pyrazine-2-sulfonyl chloride

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure ElucidationPurity Assessment

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of

pyrazine-2-sulfonyl chloride.
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Hypothetical Mass Spectrometry Fragmentation of Pyrazine-2-sulfonyl Chloride

Pyrazine-2-sulfonyl chloride

m/z = 178

- Cl• - SO₂ - SO₂Cl•

[M-Cl]⁺

m/z = 143

[M-SO₂]⁺˙

m/z = 114

Pyrazinyl cation

m/z = 79

Click to download full resolution via product page

Caption: Proposed electron ionization mass spectrometry fragmentation pathways for

pyrazine-2-sulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b066287#spectroscopic-data-nmr-ir-ms-for-pyrazine-
2-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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